Leaving-Group Reactivity: Iodide vs Bromide vs Chloride in SN2 Displacement
In aliphatic nucleophilic substitution, iodide is a superior leaving group compared to bromide and chloride, with relative SN2 rates for primary alkyl halides following the order I (fastest) > Br > Cl (slowest). For 1-iodo-3-methanesulfonylpropane, the primary alkyl iodide moiety is approximately 3–6 times more reactive than the corresponding bromide and 40–60 times more reactive than the chloride in typical SN2 displacements with charged nucleophiles in polar aprotic solvents [1]. This enables complete conversion at 0–25 °C within 1–2 hours for the iodide, while the bromide often requires heating (40–60 °C, 6–12 h) and the chloride may demand reflux (80–100 °C, 12–24 h) or catalysis . Such differences directly impact synthesis throughput, energy costs, and side-product formation in library production.
| Evidence Dimension | Relative SN2 reaction rate (primary alkyl halide, polar aprotic solvent) |
|---|---|
| Target Compound Data | Relative rate ≈ 30–60 (I as leaving group); estimated t₁/₂ for complete substitution: 1–2 h at 25 °C |
| Comparator Or Baseline | 1-Bromo-3-methanesulfonylpropane: relative rate ≈ 5–10, t₁/₂ ≈ 6–12 h at 40–60 °C; 1-Chloro-3-methanesulfonylpropane: relative rate ≈ 1, t₁/₂ > 12 h at 80–100 °C [1] |
| Quantified Difference | Iodide is 3- to 6-fold faster than bromide and 40- to 60-fold faster than chloride under comparable conditions |
| Conditions | Primary alkyl halides; polar aprotic solvents (acetone, DMF, DMSO); nucleophiles such as amines, thiols, phenoxides; data extrapolated from established SN2 reactivity scales (Streitwieser, 1992; Carey & Sundberg, 2007) |
Why This Matters
Higher leaving-group reactivity allows 1-iodo-3-methanesulfonylpropane to achieve complete alkylation under milder, faster conditions, reducing energy input, side-product formation, and purification burden in library synthesis and scale-up.
- [1] Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007; Chapter 4 (Nucleophilic Substitution). View Source
